molecular formula C22H22N4O3S2 B11353187 2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11353187
M. Wt: 454.6 g/mol
InChI Key: VLKHZADTWIXBBV-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is known for its unique structural features, which include a thiadiazole ring, a benzylsulfanyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-mercaptobenzylamine with 2-chloro-N-(4-methoxyphenyl)acetamide under basic conditions to form the intermediate 2-(benzylsulfanyl)-N-(4-methoxyphenyl)acetamide. This intermediate is then reacted with 2-amino-1,3,4-thiadiazole-5-thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring and benzylsulfanyl group can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets. The thiadiazole ring and benzylsulfanyl group are believed to play a crucial role in its biological activity. These groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and benzylsulfanyl group but differ in other substituents.

    N-(4-methoxyphenyl)acetamide derivatives: These compounds share the methoxyphenyl group and acetamide moiety but differ in other structural features.

Uniqueness

2-(benzylsulfanyl)-N-{5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is unique due to its combination of structural elements, which confer distinct chemical reactivity and potential biological activities. The presence of the thiadiazole ring, benzylsulfanyl group, and methoxyphenyl group in a single molecule makes it a versatile compound for various scientific applications .

Properties

Molecular Formula

C22H22N4O3S2

Molecular Weight

454.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[5-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C22H22N4O3S2/c1-29-18-9-7-17(8-10-18)26-12-16(11-20(26)28)21-24-25-22(31-21)23-19(27)14-30-13-15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,23,25,27)

InChI Key

VLKHZADTWIXBBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CSCC4=CC=CC=C4

Origin of Product

United States

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